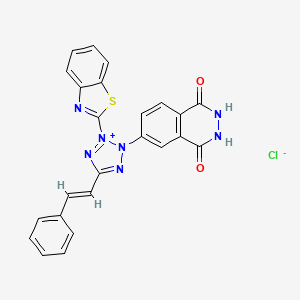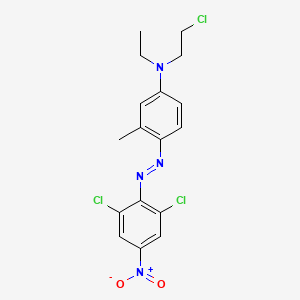
1-(4-Propan-2-ylsulfonylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Propan-2-ylsulfonylphenyl)ethanone is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is known for its versatile reactivity and has been utilized in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propan-2-ylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-isopropylphenyl ethanone with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propan-2-ylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(4-Propan-2-ylsulfonylphenyl)ethanone has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Propan-2-ylsulfonylphenyl)ethanone involves its interaction with various molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. The ethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
1-(4-Isobutylphenyl)ethanone: Known for its use as an intermediate in the synthesis of pharmaceuticals like ibuprofen.
1-(4-Methylsulfonylphenyl)ethanone: Shares similar reactivity patterns but differs in the substituent on the phenyl ring.
Uniqueness: 1-(4-Propan-2-ylsulfonylphenyl)ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-(4-propan-2-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 |
InChI Key |
DTSLEXNDHOJSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)




![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)





![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)


